(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine
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Overview
Description
(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a dimethyl substitution at the 4 and 5 positions of the imidazole ring, with an ethylamine group attached to the 2 position. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Preparation Methods
The synthesis of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as glyoxal and ammonia, which are used to form the imidazole ring.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving glyoxal and ammonia.
Substitution Reactions: The dimethyl groups are introduced at the 4 and 5 positions of the imidazole ring through substitution reactions.
Attachment of Ethylamine Group: The ethylamine group is attached to the 2 position of the imidazole ring through a nucleophilic substitution reaction.
Chemical Reactions Analysis
(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Scientific Research Applications
(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, imidazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine can be compared with other similar compounds, such as:
(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-methyl-amine: This compound has a methyl group instead of an ethyl group attached to the imidazole ring.
(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-propyl-amine: This compound has a propyl group instead of an ethyl group.
(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-butyl-amine: This compound has a butyl group, which further increases the alkyl chain length.
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H15N3/c1-4-9-5-8-10-6(2)7(3)11-8/h9H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
QCKZVPDEWQBQDX-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC(=C(N1)C)C |
Origin of Product |
United States |
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